molecular formula C16H21N5S B12263992 N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B12263992
M. Wt: 315.4 g/mol
InChI Key: ZOEIHMFHZYRUKR-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine is a complex organic compound with the molecular formula C16H21N5S It is characterized by the presence of a pyridine ring, a piperidine ring, and a pyrimidine ring, with a methylsulfanyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced to the pyrimidine ring through a nucleophilic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring is formed by cyclization of the appropriate precursors.

    Coupling of the Rings: The pyridine, piperidine, and pyrimidine rings are coupled together using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify its functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Chemical Biology: It is used as a tool compound to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H21N5S

Molecular Weight

315.4 g/mol

IUPAC Name

N-methyl-N-[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C16H21N5S/c1-20(14-5-3-4-9-17-14)13-7-11-21(12-8-13)15-6-10-18-16(19-15)22-2/h3-6,9-10,13H,7-8,11-12H2,1-2H3

InChI Key

ZOEIHMFHZYRUKR-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC(=NC=C2)SC)C3=CC=CC=N3

Origin of Product

United States

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